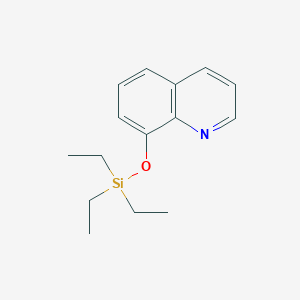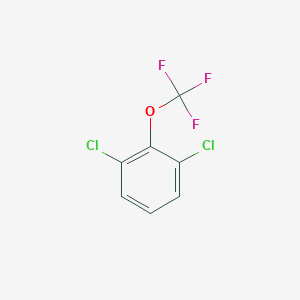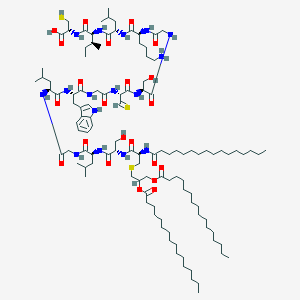
HIV-1 Pcs cyclic disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 is a retrovirus that infects humans and causes acquired immunodeficiency syndrome (AIDS). The virus targets and destroys CD4+ T cells, leading to a weakened immune system. HIV-1 Pcs cyclic disulfide is a small molecule that has been shown to inhibit HIV-1 replication.
Wirkmechanismus
HIV-1 Pcs cyclic disulfide inhibits HIV-1 replication by binding to the viral protein integrase. Integrase is responsible for integrating the viral DNA into the host cell genome, which is necessary for viral replication. By inhibiting integrase, HIV-1 Pcs cyclic disulfide prevents viral replication and reduces viral load.
Biochemische Und Physiologische Effekte
HIV-1 Pcs cyclic disulfide has been shown to have minimal toxicity in vitro and in vivo. The molecule does not affect cell viability or induce apoptosis. In addition, HIV-1 Pcs cyclic disulfide has been shown to be stable in biological fluids, which is important for its use as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of HIV-1 Pcs cyclic disulfide is its specificity for HIV-1 integrase. This specificity reduces the risk of off-target effects and toxicity. However, one limitation of HIV-1 Pcs cyclic disulfide is its low potency. The molecule has an IC50 of around 10 μM, which is relatively high compared to other HIV-1 integrase inhibitors.
Zukünftige Richtungen
There are several future directions for HIV-1 Pcs cyclic disulfide research. One direction is to improve the potency of the molecule. This could be achieved through modifications to the small molecule inhibitor or the cyclized peptide. Another direction is to study the pharmacokinetics of the molecule in humans. This information is necessary for the development of HIV-1 Pcs cyclic disulfide as a therapeutic agent. Finally, future research could explore the potential of HIV-1 Pcs cyclic disulfide as a component of combination therapy for HIV-1 infection.
Conclusion:
HIV-1 Pcs cyclic disulfide is a promising molecule for the treatment of HIV-1 infection. The molecule inhibits HIV-1 replication by binding to the viral protein integrase and has minimal toxicity in vitro and in vivo. However, the molecule has a relatively low potency and further research is needed to improve its efficacy. Overall, HIV-1 Pcs cyclic disulfide represents a promising avenue for the development of new HIV-1 therapies.
Synthesemethoden
HIV-1 Pcs cyclic disulfide is synthesized using a multi-step process. The starting material is a linear peptide that is cyclized using a disulfide bond. The cyclized peptide is then modified to introduce a thiol group, which is used to attach a small molecule inhibitor. The final product is purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
HIV-1 Pcs cyclic disulfide has been extensively studied in vitro and in vivo. In vitro studies have shown that the molecule inhibits HIV-1 replication by binding to the viral protein integrase. In vivo studies have shown that the molecule can reduce viral load in HIV-infected mice.
Eigenschaften
CAS-Nummer |
119320-04-6 |
|---|---|
Produktname |
HIV-1 Pcs cyclic disulfide |
Molekularformel |
C113H196N16O22S3 |
Molekulargewicht |
2227.1 g/mol |
IUPAC-Name |
(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C113H196N16O22S3/c1-12-16-19-22-25-28-31-34-37-40-43-46-49-59-96(132)122-95(77-154-76-83(151-101(137)61-51-48-45-42-39-36-33-30-27-24-21-18-14-3)73-150-100(136)60-50-47-44-41-38-35-32-29-26-23-20-17-13-2)111(146)127-92(72-131)109(144)123-87(63-78(5)6)103(138)116-69-98(134)120-88(64-79(7)8)107(142)125-90(66-82-67-115-85-57-53-52-56-84(82)85)104(139)117-70-99(135)121-93(74-152)110(145)126-91(71-130)105(140)118-68-97(133)119-86(58-54-55-62-114)106(141)124-89(65-80(9)10)108(143)129-102(81(11)15-4)112(147)128-94(75-153)113(148)149/h52-53,56-57,67,74,78-81,83,86-95,102,115,130-131,153H,12-51,54-55,58-66,68-73,75-77,114H2,1-11H3,(H,116,138)(H,117,139)(H,118,140)(H,119,133)(H,120,134)(H,121,135)(H,122,132)(H,123,144)(H,124,141)(H,125,142)(H,126,145)(H,127,146)(H,128,147)(H,129,143)(H,148,149)/t81-,83?,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,102-/m0/s1 |
InChI-Schlüssel |
SDTRBFOBHMIYOG-DBNCJOJGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O |
Sequenz |
XSLGLWGXSGKLIC |
Synonyme |
HIV-1 PCS cyclic disulfide palmitoyl(3)-cysteinyl-seryl-(HIV-1(598-609)cyclic disulfide) Pam(3)Cys-Ser-(HIV-1(598-609)cyclic disulfide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



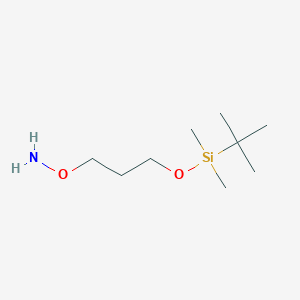
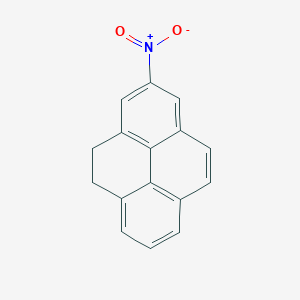
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
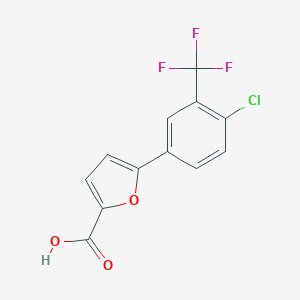
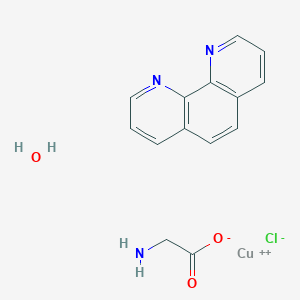
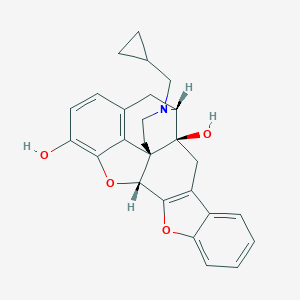
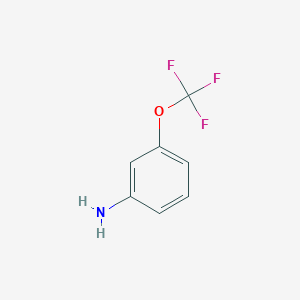
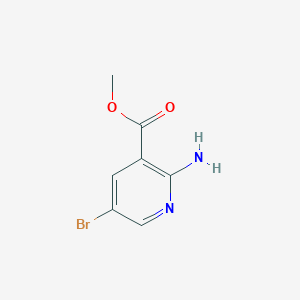
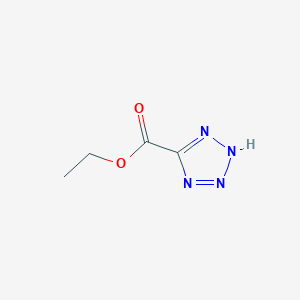
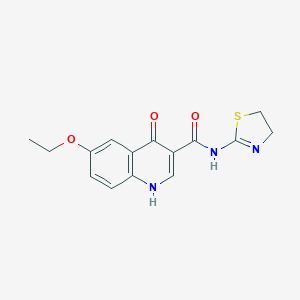
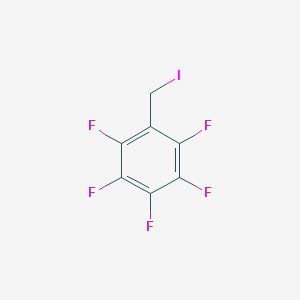
![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)
